1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKKBWVLLSVWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221681 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71463-55-3 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DICHLOROPHENYL)CYCLOPROPANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36VDS8JSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile CAS 71463-55-3 properties

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS 71463-55-3)

This document provides a comprehensive technical overview of this compound, CAS 71463-55-3, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate characterized by a unique trifecta of functional groups: a dichlorinated phenyl ring, a strained cyclopropane moiety, and a reactive nitrile group.[1] This combination imparts a distinct set of physicochemical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The dichlorophenyl group modifies the compound's lipophilicity and electronic profile, which is critical for its interaction with biological targets.[1] The strained cyclopropane ring can influence reactivity, while the nitrile group serves as a versatile chemical handle for further molecular elaboration, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in various cycloadditions.[2] Its primary utility lies in its role as a precursor for more complex molecules, particularly in the synthesis of novel pharmaceutical candidates and specialized organic materials.[1][3]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser.

-

Charging Reagents: To the reactor, charge (2,4-Dichlorophenyl)acetonitrile, benzyltriethylammonium chloride (typically 1-5 mol%), and 50% aqueous sodium hydroxide.

-

Initiation: Begin vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Cool the mixture to 25-30°C.

-

Addition: Add 1,2-dibromoethane dropwise via the dropping funnel, carefully controlling the rate to maintain the reaction temperature below 40°C. The reaction is exothermic.

-

Reaction: After the addition is complete, continue stirring at 35-40°C for 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent like toluene. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove the catalyst and inorganic salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Development

This compound is not typically an end-product but rather a key intermediate. Its structure is found within scaffolds of molecules investigated for various biological activities.

-

Precursor for Biologically Active Molecules: The dichlorophenyl group is a common feature in many pharmacologically active compounds. The cyclopropyl-nitrile moiety can be transformed into other functional groups. For instance, reduction of the nitrile yields a primary amine, [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine, a valuable synthon for building larger molecules. []* Agrochemical Research: The structural motifs present are also found in compounds developed for pesticidal formulations, where the dichlorophenyl group often contributes to the molecule's bioactivity and stability. [2]* Medicinal Chemistry: While direct data on the biological activity of this specific compound is limited in the public domain, structurally related compounds containing the (dichlorophenyl)pyrazole moiety have been investigated as selective agonists for the cannabinoid type 2 (CB2) receptor, with applications in alleviating neuropathic pain. [5]This suggests that the 1-(2,4-dichlorophenyl)cyclopropane scaffold is of significant interest to medicinal chemists designing novel therapeutics.

Safety, Handling, and Storage

As a halogenated nitrile, this compound requires careful handling. The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin. [3]

Hazard Identification & GHS Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]* Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3]* Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]* Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [3]

Caption: GHS pictogram and associated hazard statements.

Recommended Handling and PPE Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or fumes. [3]Ensure an eyewash station and safety shower are readily accessible. [3]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. [3] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. [6]3. First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor immediately. [3] * If on Skin: Wash with plenty of soap and water. [3] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3]

-

Storage and Stability

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [3][7]* Stability: The compound is stable under normal temperatures and pressures. [6]* Incompatibilities: Avoid contact with strong oxidizing agents. [6]* Hazardous Decomposition: Combustion may produce toxic fumes including hydrogen cyanide, nitrogen oxides, and carbon monoxide. [6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for high-value molecules in the pharmaceutical and agrochemical sectors. Its synthesis is achievable through established chemical routes like phase-transfer catalyzed cyclization. Understanding its physicochemical properties, synthetic pathways, and stringent safety requirements is paramount for its effective and safe utilization in a research and development setting.

References

-

Cole-Parmer. Material Safety Data Sheet - 1-(2,4-Dichlorophenyl)-1-Cyclopropyl Cyanide. [Link]

-

Synthonix, Inc. 1-(2,4-Dichlorophenyl)cyclopropane-1-carbonitrile - [D63062]. [Link]

-

Matrix Fine Chemicals. 1-(2,4-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 71463-55-3. [Link]

-

Luongo, L. et al. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-85. [Link]

Sources

- 1. CAS 71463-55-3: 1-(2,4-Dichlorophenyl)cyclopropanecarbonit… [cymitquimica.com]

- 2. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 5. 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | 71463-55-3 [sigmaaldrich.com]

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of interest in synthetic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and precise molecular weight. A detailed, field-proven protocol for the verification of its identity and molecular weight using High-Resolution Mass Spectrometry (HRMS) is presented, emphasizing the interpretation of its characteristic isotopic signature. This guide is intended for researchers, scientists, and drug development professionals requiring a foundational understanding and practical methodology for the characterization of this compound.

Introduction

This compound is a substituted aromatic cyclopropane derivative. Compounds containing the cyclopropane ring are of significant interest due to the unique conformational constraints and electronic properties the three-membered ring imparts. The presence of a dichlorinated phenyl group and a nitrile functional group further suggests its utility as a versatile chemical intermediate or a scaffold in the development of novel therapeutic agents or agrochemicals. Accurate characterization of its molecular structure and weight is the first critical step in any research and development endeavor, ensuring sample purity, validating synthesis, and enabling correct interpretation of experimental outcomes. This guide provides an in-depth look at these fundamental properties and the analytical procedures to confirm them.

Molecular Structure Elucidation

Chemical Identity

A molecule's identity is unequivocally defined by its structural formula and internationally recognized identifiers.

-

IUPAC Name: 1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile[1]

-

CAS Number: 71463-55-3[1]

-

Molecular Formula: C₁₀H₇Cl₂N[1]

Key Structural Features

The structure of this compound is an assembly of three distinct chemical moieties, each contributing to its overall properties:

-

2,4-Dichlorophenyl Group: An aromatic benzene ring substituted with two chlorine atoms at positions 2 and 4. This group is largely responsible for the molecule's lipophilicity and introduces a distinct isotopic pattern in mass spectrometry.

-

Cyclopropane Ring: A strained, three-membered aliphatic ring. The carbon atom attached to the phenyl ring is a quaternary carbon, bonded to the phenyl group, the nitrile group, and two other carbons within the ring.

-

Nitrile Group (-C≡N): A functional group consisting of a carbon atom triple-bonded to a nitrogen atom. This group is polar and can participate in various chemical transformations, making the compound a useful synthetic intermediate.

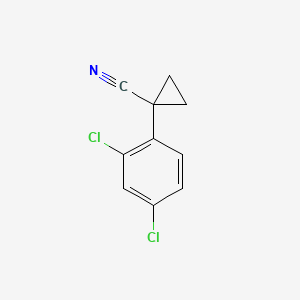

Below is a 2D representation of the molecular structure based on its SMILES string: ClC1=CC(Cl)=C(C=C1)C1(CC1)C#N[1].

Physicochemical and Mass-Related Properties

A summary of the key computed and experimental properties is crucial for laboratory handling, analytical method development, and interpretation of results.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| Monoisotopic Mass | 210.99556 Da | [2] |

| CAS Number | 71463-55-3 | [1] |

| InChIKey | VDKKBWVLLSVWKI-UHFFFAOYSA-N | [1][2] |

| Predicted XLogP | 3.2 | [2] |

Expertise in Practice: Molecular Weight vs. Monoisotopic Mass

In the context of precise analytical chemistry, it is vital to distinguish between molecular weight and monoisotopic mass.

-

Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. The value of 212.07 g/mol is calculated using the standard atomic weights of carbon, hydrogen, chlorine, and nitrogen. This value is used for stoichiometric calculations in chemical reactions (e.g., preparing a solution of a specific molarity).

-

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). For this compound, the monoisotopic mass is 210.99556 Da. This is the value that is directly measured by high-resolution mass spectrometry. The ability to measure a mass with high accuracy (typically to within 5 ppm) allows for the unambiguous determination of the elemental formula.

Experimental Verification via High-Resolution Mass Spectrometry

Rationale for Methodology

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula of a synthetic compound. Its primary advantages are:

-

High Mass Accuracy: Modern instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.

-

Isotopic Pattern Resolution: HRMS can resolve the distinct isotopic peaks arising from the natural abundance of isotopes. For chlorine-containing compounds, this is a powerful diagnostic tool. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, such as the topic of this guide, will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1.[3][4]

Detailed Protocol: LC-HRMS Analysis

This protocol outlines a self-validating system for the confirmation of this compound.

Objective: To verify the molecular formula C₁₀H₇Cl₂N by obtaining an accurate mass measurement and confirming the characteristic isotopic pattern.

Instrumentation: A Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

-

System Calibration:

-

Causality: The foundation of trustworthy data is a properly calibrated instrument. Calibration ensures that the measured mass-to-charge ratios (m/z) are accurate.

-

Procedure: Before sample analysis, perform a full calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. Verify that the mass accuracy is within the acceptable range (typically < 2 ppm).

-

-

Sample Preparation:

-

Causality: Proper sample preparation ensures the compound is soluble and at a concentration suitable for detection without saturating the detector.

-

Procedure: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. From the stock, create a dilute working solution of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

-

-

LC Method:

-

Causality: While direct infusion is possible, a simple chromatographic step helps to separate the analyte from potential impurities or salts, ensuring a clean signal for analysis.

-

Procedure:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

-

MS Method:

-

Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule. Positive ion mode is chosen to generate the protonated molecule [M+H]⁺.

-

Procedure:

-

Ionization Mode: ESI, Positive.

-

Mass Range: m/z 100-500.

-

Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.

-

-

-

Data Analysis and Interpretation:

-

Trustworthiness: The combination of two independent but related pieces of data (accurate mass and isotopic pattern) provides a self-validating confirmation of the compound's identity.

-

Procedure:

-

Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Measure the m/z of the monoisotopic peak. For the protonated molecule [C₁₀H₇Cl₂N + H]⁺, the expected monoisotopic m/z is 212.0028.

-

Calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm provides high confidence in the assigned formula.

-

Analyze the isotopic pattern. Compare the observed pattern with the theoretical pattern for a molecule containing two chlorine atoms. The peak at m/z ~214 should be approximately 65% of the intensity of the peak at m/z 212, and the peak at m/z ~216 should be approximately 10% of the m/z 212 peak.

-

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow for the structural and molecular weight verification of a synthesized compound like this compound.

Caption: Workflow for identity confirmation of this compound.

Conclusion

This guide has detailed the essential molecular and physicochemical properties of this compound. The distinction between molecular weight for stoichiometry and monoisotopic mass for structural confirmation has been clarified. The provided LC-HRMS protocol represents a robust, self-validating methodology for confirming the compound's elemental composition with a high degree of certainty. Adherence to such rigorous analytical practices is fundamental to ensuring data integrity and advancing scientific research in which this and similar molecules are utilized.

References

-

Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 71463-55-3. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H7Cl2N). Retrieved January 5, 2026, from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 5, 2026, from [Link]

-

YouTube. (2016, October 6). Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. Retrieved January 5, 2026, from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry due to the presence of several key functional groups: a dichlorinated aromatic ring, a strained cyclopropane ring, and a nitrile group. This guide provides an in-depth analysis of the spectral data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available, this document will leverage spectral data from structurally related compounds to predict and interpret its characteristic spectral features. This approach not only provides a robust analytical framework for this compound but also serves as a methodological guide for the spectral analysis of similarly complex small molecules.

The structural features of this compound present unique challenges and opportunities in spectral analysis. The cyclopropane ring's protons and carbons exhibit unusual chemical shifts due to ring strain and anisotropic effects. The dichlorinated phenyl ring offers a distinct substitution pattern that can be elucidated through NMR, while the nitrile group provides a characteristic and easily identifiable IR absorption. Mass spectrometry is expected to reveal a distinctive isotopic pattern due to the presence of two chlorine atoms, aiding in its identification.

This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental considerations necessary for a thorough spectral characterization.

Molecular Structure and Analysis Workflow

The logical workflow for the comprehensive spectral analysis of this compound is outlined below. This process ensures a systematic and thorough characterization of the molecule's structure.

Figure 1: A flowchart illustrating the systematic approach to the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the cyclopropane and aromatic ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The chemical shifts of cyclopropane protons are notably upfield compared to other aliphatic protons due to the ring current effect of the three-membered ring.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3, H-5, H-6 (Aromatic) | 7.2 - 7.6 | m | - |

| Cyclopropyl Protons | 1.5 - 2.0 | m | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the cyclopropyl carbons, and the nitrile carbon. The cyclopropyl carbons are expected to be significantly shielded.[3]

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2, C-4 (Aromatic) | 130 - 140 |

| C-3, C-5, C-6 (Aromatic) | 125 - 130 |

| C≡N (Nitrile) | 115 - 125 |

| Quaternary Cyclopropyl Carbon | 25 - 35 |

| CH₂ (Cyclopropyl) | 15 - 25 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

For a standard ¹H NMR spectrum, dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4][5]

-

For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[5]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6]

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[5]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[5]

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region will likely show a complex multiplet due to the coupling between the three adjacent protons on the dichlorophenyl ring. The integration of this region should correspond to three protons. The cyclopropyl protons will appear as a complex multiplet in the upfield region, integrating to four protons. The exact chemical shifts and coupling constants for the cyclopropyl protons are difficult to predict precisely due to the rigid, strained nature of the ring.[8]

-

¹³C NMR: The aromatic region will display signals for the six carbons of the phenyl ring. The two carbons bearing chlorine atoms will be deshielded. The carbon attached to the cyclopropyl group will also have a distinct chemical shift. The nitrile carbon will appear in its characteristic region. The two CH₂ carbons of the cyclopropane ring are diastereotopic and may show separate signals, and the quaternary carbon will be a low-intensity signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the nitrile, the aromatic ring, and the C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2240–2220 | C≡N (Nitrile) | Strong, sharp absorption.[9] |

| 3100–3000 | Aromatic C-H | Medium to weak stretch. |

| 1600–1450 | Aromatic C=C | Medium to weak ring stretching. |

| ~820 | C-H Bending | Out-of-plane bending for 1,2,4-trisubstituted benzene. |

| 1100–1000 | C-Cl | Strong stretch. |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[10]

-

Sample Preparation:

-

Data Acquisition:

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Interpretation of IR Spectrum

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹.[12] The presence of an aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern of the phenyl ring. A strong absorption for the C-Cl bonds is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine.

Predicted Mass Spectrometry Data

The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

| Ion | m/z (for ³⁵Cl) | Predicted Relative Intensity |

| [M]⁺ | 211 | 100% |

| [M+2]⁺ | 213 | ~65% |

| [M+4]⁺ | 215 | ~10% |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which generates ions with minimal fragmentation.[13][14][15]

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.[13]

-

As the solvent evaporates, gas-phase ions are formed and enter the mass analyzer.[13][16]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The most crucial information is the molecular ion peak. For this compound (C₁₀H₇Cl₂N), the molecular ion region will exhibit a characteristic cluster of peaks due to the chlorine isotopes. The peak corresponding to the molecule with two ³⁵Cl atoms will be at a specific m/z, the peak for one ³⁵Cl and one ³⁷Cl will be at m/z+2, and the peak for two ³⁷Cl atoms will be at m/z+4. The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.[17]

-

Fragmentation Pattern: Although ESI is a soft ionization technique, some fragmentation may occur. The fragmentation of the molecular ion can provide further structural information.[18][19][20] Common fragmentation pathways for this molecule could involve the loss of the nitrile group, cleavage of the cyclopropane ring, or loss of chlorine atoms. The fragmentation of dichlorobenzene often results in characteristic ions.[21][22][23][24]

The fragmentation pathway can be visualized as follows:

Figure 2: A simplified diagram showing potential fragmentation pathways for this compound in a mass spectrometer.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of the two chlorine atoms. The predictive analysis presented in this guide, based on the well-established spectral characteristics of its constituent parts, serves as a robust framework for the interpretation of experimental data for this molecule and other structurally related compounds.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. ProQuest. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Kückmann, S. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(11), R111.009407. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

The Mass Spectrometry Society of Japan. (n.d.). Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry. J-Stage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2020, October 17). Solved Consider this... Figure 5: Mass spectrum of 1,4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dichlorobenzene-D4. NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dichlorobenzene-D4. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarbonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloroaniline. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanemethanol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. edinst.com [edinst.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. Electrospray ionization mass spectrometry - ProQuest [proquest.com]

- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Solved Consider this... Figure 5: Mass spectrum of 1,4 | Chegg.com [chegg.com]

- 23. 1,3-Dichlorobenzene(541-73-1) MS spectrum [chemicalbook.com]

- 24. 1,2-Dichlorobenzene-D4 [webbook.nist.gov]

Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

An In-depth Technical Guide on the Biological Activity of Dichlorophenyl Cyclopropane Derivatives

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of specific structural motifs known to confer potent biological activity. The cyclopropane ring and the dichlorophenyl group are two such entities. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the biological activities exhibited by molecules that incorporate both a dichlorophenyl moiety and a cyclopropane ring, a combination that has yielded promising candidates across multiple therapeutic areas.

The Cyclopropane Moiety: A Strained Ring with Unstrained Potential

The cyclopropane ring, a three-membered carbocycle, is a common feature in a wide array of both natural and synthetic compounds.[1][2] Its inherent ring strain results in unique chemical reactivity, resembling that of an olefinic double bond, which can be exploited for targeted biological interactions.[3] Beyond reactivity, the cyclopropane unit serves as a rigid scaffold or a bioisostere for other chemical groups, allowing for the conformational constraint of molecules to enhance binding affinity to biological targets.[3][4] This structural rigidity and metabolic stability make it a highly attractive component in drug design, with derivatives showing a vast spectrum of activities including enzyme inhibition, as well as antibiotic, antiviral, antitumor, and insecticidal properties.[1][2][3]

The Dichlorophenyl Group: Fine-Tuning Pharmacological Properties

The incorporation of a dichlorophenyl group into a molecule is a well-established strategy in medicinal chemistry to modulate its pharmacological profile. The chlorine atoms are strongly electron-withdrawing and can significantly alter the electronic properties of the molecule, influencing its binding to target proteins. Furthermore, the lipophilicity conferred by the phenyl ring and chlorine atoms can enhance membrane permeability and bioavailability. The specific substitution pattern of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) often has a profound impact on the compound's selectivity and potency, a key consideration in structure-activity relationship (SAR) studies.[5][6]

Synergy and Scope: The Therapeutic Potential of Dichlorophenyl Cyclopropane Derivatives

The combination of the rigid, reactive cyclopropane core with the potent, modulating dichlorophenyl group has generated a diverse class of compounds with significant therapeutic promise. This guide will dissect the major biological activities of these derivatives, from anticancer and antimicrobial to neuroactive and insecticidal, providing mechanistic insights, quantitative data, and validated experimental protocols to empower further research and development in this exciting field.

Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Dichlorophenyl cyclopropane derivatives have emerged as potent anticancer agents, primarily demonstrating efficacy in breast cancer through distinct mechanisms of action, including hormonal pathway disruption and metabolic activation.

Anti-estrogenic Derivatives for Breast Cancer

A key strategy in treating hormone-receptor-positive breast cancer is the inhibition of the estrogen receptor (ER). Certain dichlorophenyl cyclopropane derivatives have been engineered as pure antiestrogens.

2.1.1 Mechanism: Competitive Inhibition of Estradiol Binding A series of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs) have been shown to be competitive inhibitors of [3H]estradiol binding in rat uterine cytosol receptor assays.[7] By occupying the ligand-binding pocket of the estrogen receptor, these compounds prevent the binding of its natural ligand, estradiol, thereby blocking the downstream signaling cascade that promotes tumor cell proliferation. Notably, these compounds displayed no estrogenic activity themselves, classifying them as pure antiestrogens.[7]

2.1.2 Quantitative Data: Receptor Binding and In Vitro Efficacy The anti-estrogenic potential of DTACs has been quantified through receptor binding assays and activity against estrogen-dependent human breast cancer cell lines.

| Compound ID | Description | Relative Binding Affinity (% of Estradiol) | In Vitro Activity (MCF-7 Cells) |

| 7b | (Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane | Not specified in abstract | Dose-dependent inhibition |

| Various DTACs | Series of 1,1-dichloro-2,2,3-triarylcyclopropanes | 0.1 - 3.6% | Active |

| (Data sourced from PubMed[7]) |

Aryl Hydrocarbon Receptor (AhR) Pathway Modulators

A distinct class of dichlorophenyl-containing compounds, while not all strictly cyclopropanes, demonstrates a novel mechanism for selective breast cancer cytotoxicity that is relevant to the broader dichlorophenyl scaffold. Dichlorophenylacrylonitriles have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AhR).[8]

2.2.1 Mechanism: AhR Activation and CYP1-Mediated Cytotoxicity The lead compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), mediates its potent and selective anticancer effects by activating the AhR pathway. This activation leads to the induction of CYP1 family mono-oxygenases. The subsequent metabolic conversion of ANI-7 by these enzymes is believed to generate reactive species that cause DNA damage, leading to S-phase cell cycle arrest and apoptosis specifically in sensitive breast cancer cells. This metabolic activation strategy provides a powerful mechanism for tumor-selective therapy.

2.2.2 Signaling Pathway: ANI-7 Induced Cytotoxicity

Caption: AhR-mediated metabolic activation of ANI-7 leading to cancer cell apoptosis.

2.2.3 Quantitative Data: Selective Growth Inhibition

| Compound ID | Description | GI50 (MCF-7 cells) | Selectivity vs. Normal Breast Cells (MCF-10A) |

| 5 (ANI-7) | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 0.56 µM | Up to 263-fold |

| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 0.127 µM | 260-fold |

| (Data sourced from ChemMedChem[8] and J Pharmacol Exp Ther) |

Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the anticancer activity of novel dichlorophenyl cyclopropane derivatives, a robust and standardized assay for measuring cell viability is essential. The MTT assay is a colorimetric method widely used for this purpose.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions. The duration should be sufficient to observe significant effects on cell proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 or GI50 value using non-linear regression analysis. This self-validating system includes positive and negative controls to ensure the assay is performing correctly and that the vehicle is not causing cytotoxicity.

Antimicrobial & Antifungal Activity

The unique structural features of dichlorophenyl cyclopropane derivatives make them effective agents against a range of microbial pathogens, including bacteria and fungi.

Broad-Spectrum Antibacterial Action

3.1.1 Mechanism: Targeting Essential Bacterial Enzymes The antibacterial activity of these compounds can be attributed to the inhibition of crucial bacterial enzymes that are absent in mammals, providing a window for selective toxicity. For example, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide has shown bioactivity against the KARI (ketol-acid reductoisomerase) of Escherichia coli.[9] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids, making it an attractive target for antibiotic development.

Antifungal Properties and CYP51 Inhibition

Several cyclopropane derivatives, particularly amides, exhibit significant antifungal activity, especially against Candida albicans.[4][10]

3.2.1 Mechanism: Inhibition of Fungal Ergosterol Biosynthesis via CYP51 The primary mechanism of action for many of these antifungal compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, these compounds deplete ergosterol and cause the accumulation of toxic sterol intermediates, ultimately leading to the disruption of the cell membrane and fungal cell death.[4] Molecular docking studies have shown that these compounds can fit snugly into the active site of the CYP51 protein, confirming it as a likely target.[4][10]

Caption: Inhibition of the DHCR7 enzyme by dichlorophenyl piperazines blocks cholesterol synthesis.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the levels of dopamine in the brain.

4.2.1 Mechanism: Selective Inhibition of MAO-B A 1,2,4-oxadiazole derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a highly potent and selective inhibitor of MAO-B. [12]The compound shows significantly weaker inhibition of the MAO-A isoform, which is crucial for avoiding side effects like the "cheese effect" (a hypertensive crisis). This selectivity makes it a promising lead for the development of new treatments for neurodegenerative disorders. [12] 4.2.2 Quantitative Data: MAO-B Inhibition Potency

| Compound | Target Enzyme | IC50 Value |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 µM |

| (Data sourced from Molecules)[12] |

Insecticidal Properties

The cyclopropane core is famously found in pyrethroids, a major class of synthetic insecticides. [13]The addition of a dichlorophenyl group to related structures has been shown to produce potent insecticidal activity.

Larvicidal Activity

5.1.1 Mechanism: Neurotoxicity While the precise mechanism for all new derivatives is under investigation, the insecticidal action of cyclopropane-containing compounds, like pyrethroids, is typically neurotoxic. They act by keeping sodium channels in the insect's neurons open, leading to continuous nerve excitation, paralysis, and death. It is highly probable that novel dichlorophenyl-containing cyclopropane insecticides operate through a similar mode of action.

5.1.2 Featured Compounds and Efficacy Cantharidin-based verbenone derivatives bearing 2,4- and 3,4-dichlorophenyl rings have demonstrated excellent larvicidal activity against the diamondback moth (Plutella xylostella), a notoriously resistant agricultural pest. [14] 5.1.3 Quantitative Data: Larvicidal Efficacy

| Compound Substituent | Concentration | Mortality (%) after 4 days |

| 2,4-Dichlorophenyl | 100 mg/L | 100% |

| 3,4-Dichlorophenyl | 100 mg/L | 100% |

| (Data sourced from Molecules)[14] |

Experimental Workflow: Larvicidal Bioassay

Evaluating the insecticidal potential of new compounds requires a standardized bioassay against a target pest.

Protocol: Leaf-Dip Bioassay for Plutella xylostella

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a stable emulsion at the desired test concentrations (e.g., 100 mg/L).

-

Leaf Treatment: Select fresh, undamaged cabbage leaves and cut them into discs. Dip each leaf disc into the test solution for approximately 10-20 seconds. A control group should be dipped in a solution containing only the solvent and surfactant.

-

Drying: Allow the treated leaf discs to air-dry completely in a fume hood.

-

Insect Exposure: Place the dried leaf discs into a petri dish lined with moist filter paper. Introduce a set number (e.g., 10-20) of third-instar larvae of P. xylostella into each dish.

-

Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark cycle).

-

Mortality Assessment: Record the number of dead larvae at specific time points, such as 24, 48, and 96 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula if necessary. This controlled experiment ensures that the observed mortality is due to the compound and not environmental factors.

Synthesis, Pharmacokinetics, and Structure-Activity Relationships (SAR)

General Synthesis Strategies

The synthesis of dichlorophenyl cyclopropane derivatives often involves multi-step processes. For example, 1,1-dichloro-2,2,3-triarylcyclopropanes can be synthesized by reacting E/Z olefin mixtures with dichlorocarbene, which is generated in situ. [7]Amide derivatives containing cyclopropane can be synthesized by introducing amide and aryl groups into the cyclopropane core via active splicing methods. [4]These synthetic routes offer the flexibility to create diverse libraries for biological screening.

Considerations in Pharmacokinetics & Pharmacodynamics (PK/PD)

The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to thebody) profiles. [15][16]For dichlorophenyl cyclopropane derivatives, key considerations include:

-

Absorption and Bioavailability: The lipophilic nature of the dichlorophenyl group can aid in absorption, but overall molecular properties must be balanced to ensure adequate solubility. [17]* Distribution: For neuroactive compounds, the ability to cross the blood-brain barrier is paramount. [18]* Metabolism: The dichlorophenyl group can be a site for metabolic modification by cytochrome P450 enzymes. Understanding metabolic pathways is crucial to identify potentially active or toxic metabolites. [19]* Elimination: The rate and route of elimination determine the drug's half-life and dosing frequency. [16]

Key Structure-Activity Relationship (SAR) Insights

Across the various biological activities, several SAR trends can be identified:

-

Position of Chlorine Atoms: The substitution pattern on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) is critical for activity and selectivity. For instance, in certain anticancer acrylonitrile series, the 3,4-dichloro substitution was found in the most potent lead compounds. [8]* Amide Substituents: In antimicrobial cyclopropane amides, aryl amides generally showed higher activity than fatty amides, and specific heterocyclic amides (e.g., thiazole) conferred the best antibacterial activity. [4]* Stereochemistry: The cis/trans isomerism of the cyclopropane ring, as seen in the anti-estrogenic DTACs, can significantly influence biological activity. [7]

Conclusion and Future Directions

The fusion of the dichlorophenyl moiety with the cyclopropane scaffold has yielded a rich and diverse class of biologically active molecules. From potent and selective anticancer agents to broad-spectrum antimicrobials and targeted enzyme inhibitors, these compounds demonstrate significant therapeutic potential. The research highlighted in this guide underscores the versatility of this chemical combination and provides a solid foundation for future drug discovery efforts.

Future work should focus on optimizing the lead compounds identified within each therapeutic class. This will involve comprehensive SAR studies to improve potency and selectivity, detailed ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to ensure drug-like properties, and in vivo efficacy studies in relevant animal models. The continued exploration of dichlorophenyl cyclopropane derivatives holds great promise for the development of next-generation therapeutics to address pressing needs in oncology, infectious disease, and neurology.

References

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(9), 4181-4183. [Link]

-

Pento, J. T., et al. (1991). Synthesis and biological evaluation of a series of 1,1-dichloro-2,2,3-triarylcyclopropanes as pure antiestrogens. Journal of Medicinal Chemistry, 34(4), 1477-1482. [Link]

-

Mavromoustakos, T., et al. (1998). Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole. Il Farmaco, 53(5), 347-350. [Link]

-

Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. [Link]

-

PubMed. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Library of Medicine. [Link]

-

Wang, Z., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 70(11), 1766-1773. [Link]

-

Patel, H., et al. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)- [3][9][20]Triazolo[3,4-b] [3][7][20]Thiadiazol-3-yl)Benzene-1,2. Acta Scientific, 4(6), 1-3. [Link]

-

Hawkins, B. C., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1383-1393. [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. ResearchGate. [Link]

-

Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. [Link]

-

Zhang, F., et al. (2018). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 16(11), 449. [Link]

-

National Institutes of Health. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Library of Medicine. [Link]

-

National Institutes of Health. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. National Library of Medicine. [Link]

-

ResearchGate. (2024). 68434 PDFs | Review articles in BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

-

ResearchGate. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

ResearchGate. (2008). Organotin(IV) carboxylates of cyclopropane carboxylic acid and 3-cyclohexylpropanoic acid: Synthesis, characterization and biological activity. The crystal structure of bis(cyclopropanecarboxylato) tetramethyldistannoxane. ResearchGate. [Link]

-

Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(11), 1161-1165. [Link]

-

Guo, Z., et al. (2021). Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study. Molecules, 26(16), 5035. [Link]

-

MDPI. (2022). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]

-

Gontijo, V. S., et al. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2021(2), M1230. [Link]

-

MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

ResearchGate. (2015). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

Kim, D., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(9), 1059-1074. [Link]

-

National Institutes of Health. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Library of Medicine. [Link]

-

Zanardi, I., et al. (2015). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 768-774. [Link]

-

Uppsala University. (2025). Pharmacokinetics and Pharmacodynamics. Department of Pharmacy. [Link]

-

MDPI. (2021). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]

-

National Institutes of Health. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. National Library of Medicine. [Link]

-

National Institutes of Health. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. National Library of Medicine. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

-

MDPI. (2024). Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI. [Link]

-

AccessPharmacy. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics. DiPiro's Pharmacotherapy: A Pathophysiologic Approach, 12th Edition. [Link]

-

PubMed. (2020). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a series of 1,1-dichloro-2,2,3-triarylcyclopropanes as pure antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics – Department of Pharmacy – Uppsala University [uu.se]

- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 17. benchchem.com [benchchem.com]

- 18. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: From Chemical Curiosity to a Cornerstone of Modern Therapeutics

An In-depth Technical Guide

Abstract

The cyclopropane ring, a three-membered carbocycle, has transitioned from a synthetic challenge to a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds, impart profound effects on the pharmacological profiles of parent molecules. This guide provides an in-depth exploration of the therapeutic applications of cyclopropane-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles that make the cyclopropyl group a powerful tool for enhancing drug-like properties, survey its application across diverse therapeutic areas, detail synthetic and biological evaluation methodologies, and present a forward-looking perspective on its role in developing next-generation pharmaceuticals.

The Rationale: Why Cyclopropane? Unpacking a Privileged Scaffold

The utility of the cyclopropane ring in medicinal chemistry is not coincidental; it is a direct consequence of its distinct physicochemical characteristics, which chemists leverage to overcome common drug development hurdles.[1]

-

Conformational Rigidity: The rigid, planar nature of the cyclopropane ring locks the conformation of adjacent substituents.[2][3] This pre-organization of the molecule for binding to its biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty upon binding.[4] This conformational locking is crucial for designing highly specific enzyme inhibitors or receptor ligands.[5]

-

Metabolic Stability: The cyclopropyl group is a bioisostere for moieties like a gem-dimethyl group or a vinyl group, but it often confers superior metabolic stability.[6] Its C-H bonds are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This enhanced stability can translate to a longer in-vivo half-life, improved oral bioavailability, and more convenient dosing regimens.[5][7]

-

Modulation of Physicochemical Properties: Incorporation of a cyclopropane ring can fine-tune a molecule's properties. It can increase lipophilicity to enhance membrane permeability, including across the blood-brain barrier (BBB), while in other contexts, it can improve aqueous solubility or reduce P-glycoprotein efflux.[1][6][7]

-

Unique Electronic Character: The "bent" bonds of the cyclopropane ring possess significant p-character, allowing them to engage in electronic interactions similar to a double bond.[2] This enables the cyclopropyl group to act as a "linchpin" in binding pockets, interacting with aromatic residues or participating in hydrogen bonding.

The strategic incorporation of this small ring system addresses multiple challenges in drug discovery, including potency, selectivity, and pharmacokinetics, making it a versatile tool for lead optimization.[1]

Therapeutic Landscape: Cyclopropane Drugs in the Clinic

The theoretical advantages of the cyclopropyl moiety have been successfully translated into numerous approved drugs and clinical candidates across a wide spectrum of diseases.[8][9][10]

Infectious Diseases

-

Antivirals: The cyclopropane ring is a key feature in several antiviral agents. For example, the Hepatitis C virus (HCV) NS3/4A protease inhibitor Grazoprevir and the anti-HIV drug Abacavir utilize the ring to achieve a constrained conformation necessary for potent target binding.[4] In the realm of COVID-19, the FDA-approved drug Paxlovid (Nirmatrelvir/Ritonavir) features a cyclopropyl group that contributes to its binding affinity.[8]

-

Antibacterials: Fluoroquinolone antibiotics such as Ciprofloxacin and Besifloxacin incorporate a cyclopropyl group at the N-1 position of the quinolone core.[7] This substitution enhances their antibacterial spectrum and potency by improving interactions with bacterial DNA gyrase and topoisomerase IV.

Cardiovascular & Metabolic Diseases

-

Antiplatelet Agents: Ticagrelor , a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events, contains a cyclopropyl group that is critical for its activity.[11] It serves as a rigid linker, correctly positioning the pharmacophoric elements for optimal receptor engagement.

-

Anticoagulants: The anticoagulant Prasugrel features an α-cyclopropyl ketone motif, highlighting the ring's utility in this therapeutic class.[4][12]

-

Lipid-Lowering Agents: The statin Pitavastatin includes a cyclopropyl group that enhances its binding to HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, resulting in high potency.[7]

Central Nervous System (CNS) Disorders

-

Antidepressants: One of the earliest examples is Tranylcypromine , a non-selective, irreversible monoamine oxidase (MAO) inhibitor.[4][11] The cyclopropane ring mimics the ethylamine side chain of phenethylamine, locking it in a conformation suitable for inhibiting MAO.

-

Insomnia and Circadian Rhythm Disorders: Tasimelteon , a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder, and Lemborexant , a dual orexin receptor antagonist for insomnia, both feature cyclopropane rings that are integral to their structure and function.[7][11]

Oncology

Cyclopropane-containing compounds have shown promise as inhibitors of key cancer-related targets, such as receptor tyrosine kinases (MET, VEGFR-2) and epidermal growth factor receptors (EGFR).[10] The rigidity and metabolic stability offered by the cyclopropyl group are particularly advantageous in designing potent and selective kinase inhibitors.

Data Summary: Quantitative Impact of the Cyclopropyl Moiety

The following table summarizes key quantitative data for representative cyclopropane-containing compounds, illustrating the tangible benefits of its inclusion.

| Compound | Therapeutic Class | Target | Key Quantitative Data | Citation(s) |

| Pitavastatin Analog | HMG-CoA Reductase Inhibitor | HMG-CoA Reductase | IC₅₀ = 4.1 nM (compared to 19 nM for non-cyclopropyl analog) | [7] |

| Grazoprevir | Antiviral (HCV) | NS3/4A Protease | Potent inhibitor with a constrained macrocyclic structure | [7] |

| Ticagrelor | Antiplatelet | P2Y12 Receptor | Direct-acting antagonist, rapid onset of action | [11] |

| Tranylcypromine | Antidepressant | Monoamine Oxidase (MAO) | Irreversible inhibitor | [4] |

| OASS Inhibitor | Antibacterial (candidate) | O-Acetylserine Sulfhydrylase | Derivatives show potent inhibition | [3] |

Methodologies in Focus: Synthesis and Evaluation

The successful application of cyclopropanes in drug discovery is underpinned by robust synthetic methodologies and rigorous biological evaluation.

Experimental Protocol: Biocatalytic Synthesis of a Chiral Cyclopropane Core

This protocol is based on the principles of stereoselective cyclopropanation using engineered myoglobin catalysts, which offers a green and highly efficient alternative to traditional chemical methods.[11]

Objective: To synthesize the chiral cyclopropane core of a drug like Tasimelteon on a gram scale.

Methodology:

-

Catalyst Preparation:

-

Express an engineered myoglobin variant (e.g., Mb(H64V,V68A)) in E. coli host cells.

-

Culture the cells in a fermenter under appropriate conditions (e.g., TB medium, 37°C) until an OD₆₀₀ of ~0.6-0.8 is reached.

-

Induce protein expression with IPTG and supplement with hemin chloride.

-

Continue incubation at a lower temperature (e.g., 25°C) for 24-48 hours.

-

Harvest cells by centrifugation and store the cell paste at -80°C.

-

Rationale: Whole-cell biocatalysis simplifies the process by eliminating the need for protein purification. The engineered myoglobin active site facilitates the stereoselective transfer of a carbene to the olefin.[11]

-

-

Cyclopropanation Reaction:

-

In a temperature-controlled reactor, suspend the whole cells expressing the engineered myoglobin in a suitable buffer (e.g., phosphate buffer, pH 8.0) containing glucose.

-

Add the styrene derivative substrate (e.g., 3-methoxy-styrene).

-